2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol is an organic compound that features a phenol group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol typically involves the reaction of 5-chloropyridine-2-amine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid
- 5-Amino-2-chloropyridine
- 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid ethyl ester
Uniqueness
2-[[(5-Chloropyridin-2-yl)amino]methyl]phenol is unique due to its specific structural features, such as the presence of both a phenol group and a chloropyridine moiety
Properties
CAS No. |
197228-17-4 |
---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[[(5-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-6-12(15-8-10)14-7-9-3-1-2-4-11(9)16/h1-6,8,16H,7H2,(H,14,15) |
InChI Key |
HARTYHAQHYUUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.